![molecular formula C19H26F2N2O2 B2714359 2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine CAS No. 2380070-80-2](/img/structure/B2714359.png)
2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with two fluorine atoms, a piperidine ring, and a pyridine moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the cyclohexyl ring:
Piperidine ring synthesis: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Pyridine moiety attachment: The pyridine ring is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Final coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylcyclohexane: A simpler analog with a cyclohexyl ring and a methyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another fluorinated compound with different structural features.
Uniqueness
2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine stands out due to its unique combination of fluorinated cyclohexyl, piperidine, and pyridine moieties, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(4,4-difluorocyclohexyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O2/c1-14-4-2-6-17(22-14)25-13-15-5-3-11-23(12-15)18(24)16-7-9-19(20,21)10-8-16/h2,4,6,15-16H,3,5,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRPONWEVVEFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2714277.png)

![2-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2714279.png)
![diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2714280.png)
![Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2714284.png)
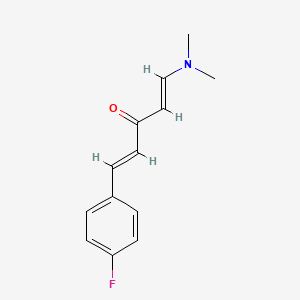
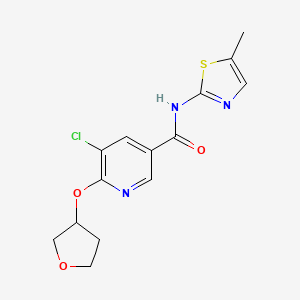
![[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea](/img/structure/B2714287.png)
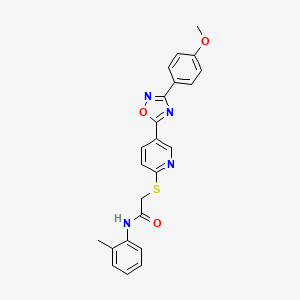
![N-[2-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2714289.png)
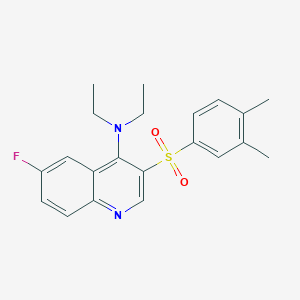
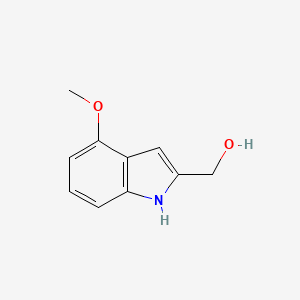
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2714297.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea](/img/structure/B2714299.png)
